molecular formula C19H24N8O B12267820 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine

Cat. No.: B12267820
M. Wt: 380.4 g/mol
InChI Key: JLPWVZUQVFTDJP-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is a complex organic compound that features a pyrazole ring, a pyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and pyrimidine intermediates, followed by their coupling through a series of condensation and substitution reactions. Common reagents used in these reactions include hydrazine hydrate, dimethylformamide, and various catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to increase yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-(3,5-dimethyl-1H-pyrazol-4-yl)benzoic acid
  • Benzaldehyde, 4-(3,5-dimethyl-1H-pyrazol-4-yl)
  • 3,5-bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole

Uniqueness

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine is unique due to its combination of pyrazole, pyrimidine, and piperazine rings, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse reactivity compared to similar compounds .

Properties

Molecular Formula

C19H24N8O

Molecular Weight

380.4 g/mol

IUPAC Name

4-(3,5-dimethylpyrazol-1-yl)-6-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]-2-methylpyrimidine

InChI

InChI=1S/C19H24N8O/c1-13-11-14(2)27(24-13)17-12-16(21-15(3)22-17)25-7-9-26(10-8-25)19-20-6-5-18(23-19)28-4/h5-6,11-12H,7-10H2,1-4H3

InChI Key

JLPWVZUQVFTDJP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC(=N2)C)N3CCN(CC3)C4=NC=CC(=N4)OC)C

Origin of Product

United States

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